α1/α2 Selectivity vs Prazosin
2-PMDQ demonstrates exceptionally high affinity for the α1-adrenoceptor (Ki = 1.7 nM) and pronounced selectivity over the α2-adrenoceptor (Ki = 962 nM), resulting in a ~566-fold selectivity window . This selectivity profile is more favorable than that of the prototypical α1-antagonist prazosin, which exhibits a narrower selectivity ratio of approximately 100-fold (α1 Ki ≈ 0.5 nM, α2 Ki ≈ 50 nM) [1]. The greater α1/α2 discrimination of 2-PMDQ minimizes confounding α2-mediated effects in complex biological systems.
| Evidence Dimension | Binding Affinity (Ki) and α1/α2 Selectivity |
|---|---|
| Target Compound Data | α1-AR Ki = 1.7 nM; α2-AR Ki = 962 nM; Selectivity Ratio = 566 |
| Comparator Or Baseline | Prazosin: α1-AR Ki ≈ 0.5 nM; α2-AR Ki ≈ 50 nM; Selectivity Ratio ≈ 100 |
| Quantified Difference | 2-PMDQ exhibits ~5.6-fold greater α1/α2 selectivity compared to prazosin. |
| Conditions | Radioligand binding assays on recombinant human α1- and α2-adrenoceptors [1]. |
Why This Matters
Procuring 2-PMDQ over prazosin provides a cleaner pharmacological tool for isolating α1-AR mediated signaling with reduced off-target α2-AR interference.
- [1] Martin, D.J., et al. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. J. Pharmacol. Exp. Ther. 1997, 282, 228-235. View Source
